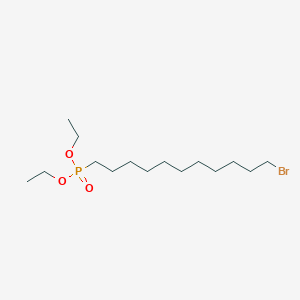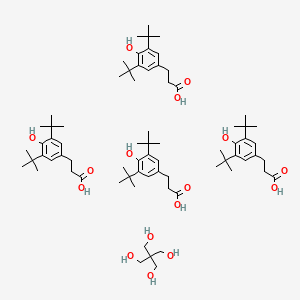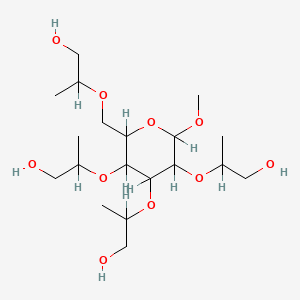
Diethyl (11-bromoundecyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (11-bromoundecyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an 11-bromoundecyl chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (11-bromoundecyl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the treatment of an alkyl bromide with a trialkyl phosphite. In this case, 11-bromoundecanol is reacted with diethyl phosphite under controlled conditions to yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (11-bromoundecyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or other derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the phosphonate group or the alkyl chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amino derivatives of this compound.
Oxidation Reactions: Products include phosphonic acids and their esters.
Reduction Reactions: Products include reduced phosphonates and modified alkyl chains.
Applications De Recherche Scientifique
Diethyl (11-bromoundecyl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl (11-bromoundecyl)phosphonate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phosphonate group can form strong bonds with metal ions or enzymes. These interactions can modulate the activity of enzymes or alter the properties of materials in industrial applications.
Comparaison Avec Des Composés Similaires
Diethyl (11-bromoundecyl)phosphonate can be compared with other similar compounds such as:
Diethyl (11-chloroundecyl)phosphonate: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.
Diethyl (11-iodoundecyl)phosphonate: Contains an iodine atom, which is more reactive than bromine, leading to different reaction pathways and products.
Diethyl (11-hydroxyundecyl)phosphonate: Contains a hydroxyl group instead of a halogen, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H32BrO3P |
|---|---|
Poids moléculaire |
371.29 g/mol |
Nom IUPAC |
1-bromo-11-diethoxyphosphorylundecane |
InChI |
InChI=1S/C15H32BrO3P/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16/h3-15H2,1-2H3 |
Clé InChI |
NMCCOIXBZHOCIW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCCCCCCCCBr)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110589.png)
![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14110604.png)

![7-Chloro-1-(3-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110614.png)
![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14110618.png)
![N-(3-cyanophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110621.png)

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14110634.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110650.png)

![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B14110655.png)

